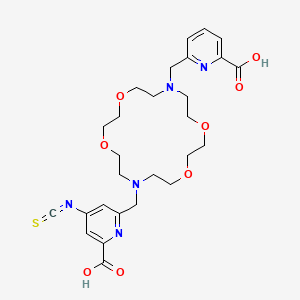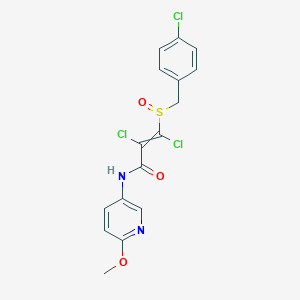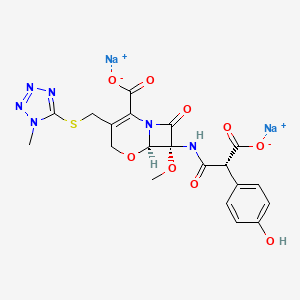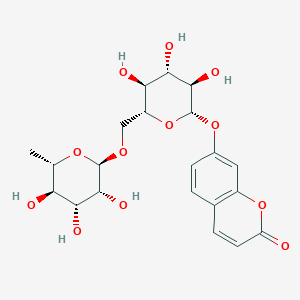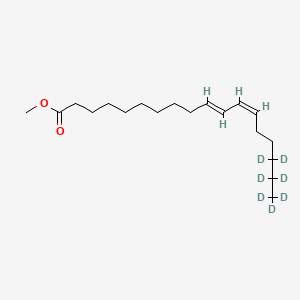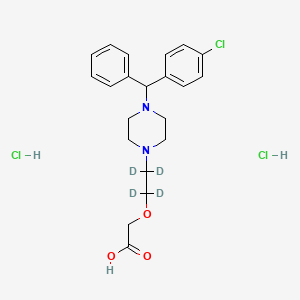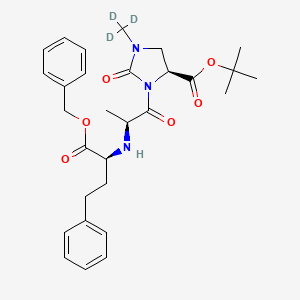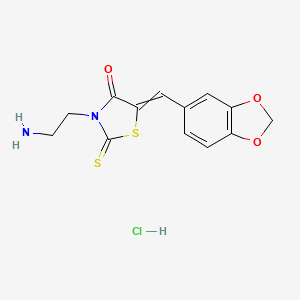
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a dioxane moiety, and an aminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Dioxane Moiety: The dioxane moiety is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using an aminoethyl halide.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
Industrially, the compound’s unique structure may find applications in the development of novel materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the thiazolidinone ring and dioxane moiety contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the dioxane moiety.
5-(1,3-Dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride: Lacks the aminoethyl group.
Uniqueness
The presence of both the aminoethyl group and the dioxane moiety in 3-(2-Aminoethyl)-5-(1,3-dioxaindan-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C13H13ClN2O3S2 |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H12N2O3S2.ClH/c14-3-4-15-12(16)11(20-13(15)19)6-8-1-2-9-10(5-8)18-7-17-9;/h1-2,5-6H,3-4,7,14H2;1H |
InChI-Schlüssel |
RTLLPHUMUWCGMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


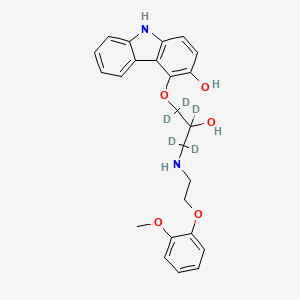
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
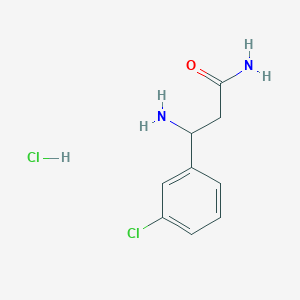
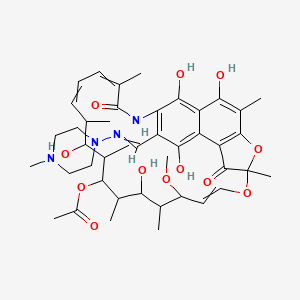
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
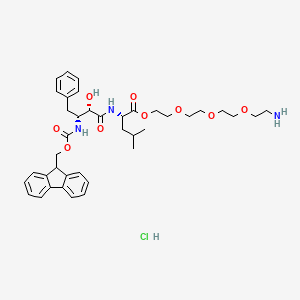
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
